(1R,3s,5S)-N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
(1R,3s,5S)-N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide is a structurally complex bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core modified with a thiazole ring substituted at the 4-position with a 4-fluorophenyl group and a pyridin-2-yloxy moiety at the 3-position. The carboxamide linkage at the 8-position further distinguishes its pharmacological profile. Its design likely prioritizes enhanced selectivity and metabolic stability through strategic substitutions, such as the fluorine atom (improving lipophilicity and bioavailability) and the thiazole ring (enabling π-π interactions with receptor residues) .
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2S/c23-15-6-4-14(5-7-15)19-13-30-21(25-19)26-22(28)27-16-8-9-17(27)12-18(11-16)29-20-3-1-2-10-24-20/h1-7,10,13,16-18H,8-9,11-12H2,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPHAJFVURVFNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F)OC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,3s,5S)-N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its interactions with various biological targets.
Chemical Structure and Properties
The compound features a complex bicyclic structure containing a thiazole moiety and a pyridine ring, which may contribute to its biological activity. The presence of a fluorophenyl group enhances its lipophilicity and may influence receptor binding.
Synthesis
The synthesis of this compound involves several steps:
- Formation of Thiazole Ring : The thiazole component is synthesized through the reaction of appropriate precursors under acidic conditions.
- Pyridine Substitution : The pyridine ring is introduced via nucleophilic substitution reactions.
- Final Assembly : The azabicyclo structure is formed by cyclization reactions involving carboxamide functionalities.
Antiviral Activity
Recent studies have indicated that compounds with similar structural motifs exhibit antiviral properties. For instance, non-nucleoside antiviral agents have shown effectiveness against various human viruses by inhibiting viral entry and replication mechanisms . Although specific data on the title compound's antiviral efficacy is limited, its structural analogs suggest potential in this area.
Antimicrobial Properties
Compounds containing thiazole and pyridine rings are often investigated for their antimicrobial properties. Research has documented the antibacterial activity of thiazole derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The title compound's structural components may confer similar effects, warranting further investigation.
The proposed mechanism involves interaction with specific receptors or enzymes relevant to the targeted biological pathways. For example, the presence of the thiazole moiety may facilitate binding to enzyme active sites or receptor sites involved in signal transduction pathways.
Case Studies and Research Findings
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (1R,3s,5S)-N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide exhibit significant anticancer properties. For instance, the incorporation of thiazole and pyridine rings has been shown to enhance the inhibition of cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory properties. Thiazole derivatives have been documented to exhibit inhibitory effects on enzymes like lipoxygenase, which is involved in inflammatory processes. Molecular docking studies have indicated favorable binding interactions with targets associated with inflammation .
Neurological Applications
Given its structural similarity to known neuroactive compounds, this molecule may also have applications in treating neurological disorders. Research into related compounds has shown promise in modulating neurotransmitter systems, particularly those involving dopamine and serotonin pathways .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of (1R,3s,5S)-N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multi-step organic reactions including cyclization and functional group modifications. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties.
| Structural Feature | Impact on Activity |
|---|---|
| Thiazole Ring | Enhances anticancer activity |
| Pyridine Moiety | Potential for neurological effects |
| Fluorophenyl Group | Increases lipophilicity and bioavailability |
Case Study 1: Anticancer Screening
In a study evaluating various thiazole derivatives, it was found that compounds with similar structures to (1R,3s,5S)-N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., MCF7, HeLa). These findings support further investigation into this compound's potential as an anticancer agent .
Case Study 2: Anti-inflammatory Activity
Another research effort focused on the anti-inflammatory properties of thiazole derivatives demonstrated that certain compounds effectively inhibited lipoxygenase activity by more than 70%. This suggests that (1R,3s,5S)-N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide could similarly inhibit inflammatory pathways .
Comparison with Similar Compounds
Cannabinoid Receptor Ligands with Bicyclo[3.2.1]octane Cores
The 8-azabicyclo[3.2.1]octane scaffold is a hallmark of several cannabinoid receptor antagonists. Key structural analogs include:
Key Findings :
- Fluorophenyl vs. Chlorophenyl/Bromophenyl : The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to chlorophenyl/bromophenyl substituents in RTI-371 and Surinabant, as fluorine reduces susceptibility to oxidative metabolism .
- Thiazole vs. Thiazoles are less electron-rich than oxazoles, which could reduce off-target interactions .
- Pyridinyloxy vs. Alkyl Chains : The pyridin-2-yloxy group introduces hydrogen-bonding capability absent in SR141716’s dichlorophenyl group, possibly improving selectivity for CB1 over CB2 receptors .
Bicyclo[3.2.1]octane Derivatives with Varied Substituents
highlights structurally related bicyclo[3.2.1]octane derivatives with divergent substituents:
Key Findings :
- Sulfonyl vs.
- Heterocyclic Diversity: Derivatives like 1448360-49-3 incorporate naphthyridine moieties, expanding π-stacking interactions but reducing specificity for cannabinoid receptors compared to the target compound’s simpler thiazole-pyridine system .
Thiazole-Containing Derivatives
Thiazole rings are critical for receptor binding in multiple drug classes:
Key Findings :
- Fluorophenyl-Thiazole Synergy : The 4-fluorophenyl-thiazole combination in the target compound balances lipophilicity and electronic effects, optimizing CNS penetration while avoiding excessive hydrophobicity seen in 1613252-85-9’s trifluoromethoxy group .
- Bicyclic vs. Monocyclic Cores: The bicyclo[3.2.1]octane core provides conformational rigidity absent in imidazole-based derivatives (e.g., 1417526-31-8), enhancing receptor binding specificity .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing (1R,3s,5S)-N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Step 1 : Construction of the 8-azabicyclo[3.2.1]octane core via [3+2] cycloaddition or ring-closing metathesis.
- Step 2 : Functionalization of the thiazole ring (e.g., Suzuki coupling for 4-fluorophenyl introduction) .
- Step 3 : Coupling of the pyridin-2-yloxy group using nucleophilic aromatic substitution (optimized with catalysts like Pd(PPh₃)₄) .
- Critical Parameters : Solvent choice (e.g., THF for polar intermediates), temperature control (±5°C), and purification via column chromatography or recrystallization .
Q. How can researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and substituent positions; HRMS for molecular weight validation .
- Chromatography : UPLC-MS to assess purity (>95% by area under the curve) .
- Thermal Analysis : Differential scanning calorimetry (DSC) to verify crystalline phase stability .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize target-specific assays:
- Enzyme Inhibition : Fluorescence polarization assays for kinase or protease targets (IC₅₀ determination) .
- Cellular Uptake : LC-MS quantification in cell lysates after 24-hour exposure (e.g., HepG2 or HEK293 cells) .
- Cytotoxicity : MTT assays to rule out nonspecific toxicity (EC₅₀ > 10 µM preferred) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?
- Methodological Answer :
- Variable Groups : Systematically modify the 4-fluorophenyl (e.g., replace with chlorophenyl) and pyridin-2-yloxy moieties (e.g., methoxy variants) .
- Assay Cascade : Test analogs in primary biochemical assays (IC₅₀), followed by secondary functional assays (e.g., cAMP modulation for GPCR targets) .
- Computational Support : Use molecular docking (AutoDock Vina) to predict binding poses against target proteins (e.g., kinases) .
Q. What strategies resolve low yields in the final carboxamide coupling step?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) for Suzuki-Miyaura coupling .
- Solvent Optimization : Compare DMF (high polarity) vs. toluene (non-polar) to balance reactivity and byproduct formation .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to prevent side reactions at the bicyclic amine .
Q. How can computational modeling predict metabolic stability and off-target interactions?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME to estimate CYP450 interactions and plasma protein binding .
- Machine Learning : Train models on public datasets (e.g., ChEMBL) to predict hERG channel inhibition risks .
- Metabolite ID : Use in silico fragmentation (Mass Frontier) to anticipate Phase I/II metabolites .
Q. How to address contradictory data between enzyme inhibition and cellular activity assays?
- Methodological Answer :
- Orthogonal Validation : Confirm enzyme inhibition with SPR (surface plasmon resonance) for binding affinity (KD) .
- Membrane Permeability : Measure logP (HPLC) and PAMPA assays to assess cellular uptake limitations .
- Off-Target Profiling : Broad-panel screening (e.g., Eurofins CEREP) to identify confounding targets .
Q. What analytical methods confirm stereochemical purity of the bicyclic core?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (90:10) to resolve enantiomers .
- X-ray Crystallography : Resolve crystal structures of key intermediates to assign absolute configuration .
- NOESY NMR : Detect through-space correlations to validate spatial arrangement of substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
